REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH2:8][OH:9])=[CH:6][C:5]([Cl:10])=[CH:4][N:3]=1.[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1.[Cl-].[Li+].C([Mg]Cl)(C)C.CN([CH:27]=[O:28])C>CC1OCCC1.S(=O)(=O)(O)O>[Cl:10][C:5]1[CH:6]=[C:7]([CH2:8][O:9][CH:16]2[CH2:15][CH2:14][CH2:13][CH2:12][O:11]2)[C:2]([CH:27]=[O:28])=[N:3][CH:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1CO)Cl
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC1CCCO1
|
Name
|
|
Quantity
|
125 mg
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+].C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-3 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at −3° C. for 3 h until a HPLC
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred for another 1 h at this temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by addition of MTBE (50 mL), 15% aqueous citric acid (25 mL) and water (15 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 5% aqueous NaCl (50 mL) twice
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was concentrated under vacuum at 50° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)C=O)COC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.6 mmol | |
AMOUNT: MASS | 6.2 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |